molecular formula C9H12F2N2O2S B1390137 tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate CAS No. 947179-19-3

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate

Cat. No.: B1390137
CAS No.: 947179-19-3
M. Wt: 250.27 g/mol
InChI Key: YQYPCZYHSSWKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H12F2N2O2S and a molecular weight of 250.27 g/mol . It is a fluorinated thiazole derivative, often used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S/c1-9(2,3)15-8(14)13-7-12-5(4-16-7)6(10)11/h4,6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYPCZYHSSWKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668693
Record name tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-19-3
Record name tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.